2'-O-Methylguanosine-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H15N5O5 |

|---|---|

Molekulargewicht |

300.29 g/mol |

IUPAC-Name |

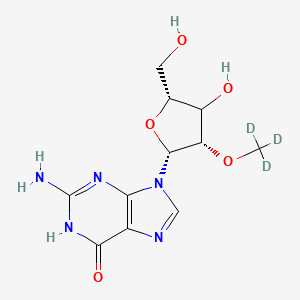

2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C11H15N5O5/c1-20-7-6(18)4(2-17)21-10(7)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6?,7+,10-/m1/s1/i1D3 |

InChI-Schlüssel |

OVYNGSFVYRPRCG-MKKTUXCSSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])O[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(NC3=O)N |

Kanonische SMILES |

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of 2'-O-Methylguanosine-d3 in Quantitative Molecular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and application of 2'-O-Methylguanosine-d3 in molecular biology, with a primary focus on its critical role as an internal standard in quantitative mass spectrometry.

Introduction: The Significance of RNA Modifications and the Need for Accurate Quantification

Post-transcriptional modifications of RNA, such as 2'-O-methylation, are crucial regulators of gene expression and cellular function. 2'-O-Methylguanosine (Gm) is a prevalent modification found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). This modification influences RNA structure, stability, and interactions with proteins, thereby impacting fundamental biological processes. Dysregulation of RNA methylation has been implicated in numerous diseases, making the accurate quantification of these modifications essential for both basic research and the development of RNA-based therapeutics.

This compound is a stable isotope-labeled (SIL) analog of 2'-O-Methylguanosine. The three deuterium (B1214612) atoms on the methyl group give it a molecular weight distinct from its unlabeled counterpart, without significantly altering its chemical and physical properties. This key characteristic makes it an ideal internal standard for stable isotope dilution (SID) mass spectrometry (MS), the gold standard for quantitative analysis.[1][2][3][4][5]

Core Function: An Internal Standard for Precise Quantification

The primary function of this compound in molecular biology is to serve as an internal standard (IS) for the accurate quantification of endogenous 2'-O-Methylguanosine in biological samples.[6][7] In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects.[2][3][4] By adding a known amount of this compound to a sample prior to processing, any sample loss during extraction and purification, as well as variations in instrument response, can be normalized. This allows for highly accurate and precise quantification of the native, unlabeled 2'-O-Methylguanosine.

The logical relationship for the use of this compound as an internal standard is depicted in the following diagram:

Figure 1: Logical workflow for the use of this compound as an internal standard in quantitative analysis.

Experimental Protocol: Quantification of 2'-O-Methylguanosine in RNA by LC-MS/MS

The following is a representative protocol for the quantification of 2'-O-Methylguanosine using this compound as an internal standard. This protocol is a composite of best practices and should be optimized for specific experimental conditions and instrumentation.

Materials and Reagents

-

Total RNA isolated from biological samples

-

2'-O-Methylguanosine standard (for calibration curve)

-

This compound (internal standard)

-

Nuclease P1

-

Bacterial Alkaline Phosphatase

-

LC-MS grade water, acetonitrile, and formic acid

Sample Preparation

-

RNA Quantification: Accurately quantify the isolated total RNA using a spectrophotometer or fluorometer.

-

Internal Standard Spiking: To 1-5 µg of total RNA, add a known amount of this compound. The optimal amount of the internal standard should be determined empirically but is typically in the range of the expected endogenous analyte concentration.

-

Enzymatic Digestion:

-

Add Nuclease P1 to the RNA sample and incubate at 37°C for 2 hours to digest the RNA into 5'-mononucleotides.

-

Add Bacterial Alkaline Phosphatase and incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into nucleosides.

-

-

Sample Cleanup: Remove proteins and other interfering substances by centrifugation through a 10 kDa molecular weight cutoff filter. The flow-through contains the digested nucleosides.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used for nucleoside separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 0% to 40% Mobile Phase B over 20 minutes is a typical starting point.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

The experimental workflow for LC-MS/MS analysis is illustrated below:

Figure 2: Experimental workflow for the LC-MS/MS analysis of 2'-O-Methylguanosine.

Quantitative Data and Parameters

The following tables provide representative quantitative data and mass spectrometry parameters for the analysis of 2'-O-Methylguanosine and its deuterated internal standard.

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| 2'-O-Methylguanosine (Gm) | 298.1 | 152.1 | 20 | 50 |

| This compound (Gm-d3) | 301.1 | 152.1 | 20 | 50 |

Note: The precursor ion corresponds to the [M+H]+ adduct. The product ion (152.1 m/z) corresponds to the guanine (B1146940) base. The collision energy should be optimized for the specific instrument used.

Table 2: Representative Calibration Curve Data

| Concentration (nM) | Peak Area Ratio (Gm/Gm-d3) |

| 0.5 | 0.026 |

| 1.0 | 0.051 |

| 5.0 | 0.255 |

| 10.0 | 0.512 |

| 50.0 | 2.54 |

| 100.0 | 5.09 |

| Linearity (R²) | >0.995 |

| LOD (nM) | ~0.1 |

| LLOQ (nM) | ~0.5 |

LOD: Limit of Detection, LLOQ: Lower Limit of Quantification. These values are representative and will vary based on instrumentation and matrix.

Signaling Pathways and Biological Context

2'-O-Methylguanosine modifications are integral to various cellular pathways. For instance, in the context of mRNA, the 2'-O-methylation of the cap structure is crucial for mRNA stability, splicing, and efficient translation. In rRNA, these modifications are essential for ribosome biogenesis and function.

The diagram below illustrates the central role of RNA methyltransferases (RNMTs) in the 2'-O-methylation of guanosine (B1672433) within an RNA molecule and its downstream functional consequences.

Figure 3: Signaling pathway of 2'-O-methylation and its functional consequences.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the study of RNA modifications. Its role as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of 2'-O-Methylguanosine by mass spectrometry. This capability is fundamental to elucidating the role of this critical RNA modification in health and disease, and for the development and validation of novel RNA-based therapeutics. The methodologies and data presented in this guide provide a robust framework for the application of this compound in cutting-edge molecular biology research.

References

- 1. texilajournal.com [texilajournal.com]

- 2. lcms.cz [lcms.cz]

- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]

- 5. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-O-Methylguanosine-d3: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of 2'-O-Methylguanosine-d3, a deuterated analogue of the naturally occurring modified nucleoside, 2'-O-Methylguanosine. This isotopically labeled compound serves as an invaluable tool in nucleic acid research, particularly in quantitative mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy studies.

Discovery and Significance

The "discovery" of this compound is intrinsically linked to the advancement of stable isotope labeling techniques in the study of nucleic acids. While 2'-O-Methylguanosine, a post-transcriptional modification of RNA, has been known for decades, its deuterated counterpart was synthesized to serve as a crucial internal standard for accurate quantification of its natural analogue in biological samples. Stable isotope labeling with deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) allows for the differentiation of the labeled standard from the endogenous molecule by mass spectrometry, enabling precise and reproducible measurements.

2'-O-Methylguanosine itself plays a significant role in various cellular processes. It is a component of many nucleic acids and is typically found as a minor component in RNA. This modification can influence RNA structure, stability, and interactions with proteins and other nucleic acids. The ability to accurately quantify 2'-O-Methylguanosine levels is therefore critical for understanding its biological function and its potential role in disease. 2'-O-Methyl Guanosine-d3 is a labeled analogue of 2'-O-Methyl Guanosine (B1672433) and is used in the preparation of nucleoside derivatives as inhibitors of RNA-dependent RNA viral polymerase.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₁₁H₁₂D₃N₅O₅ |

| Molecular Weight | 300.29 g/mol |

| Appearance | Neat |

| InChI Key | OVYNGSFVYRPRCG-IKRHYSCUSA-N |

| SMILES | [2H]C([2H])([2H])O[C@@H]1--INVALID-LINK----INVALID-LINK--O[C@H]1n1cnc2c(=O)[nH]c(=N)[nH]c21 |

| CAS Number | 2140-71-8 (Unlabelled) |

Table 1: Physicochemical properties of this compound.

Synthesis of this compound

The chemical synthesis of this compound is adapted from established methods for the synthesis of 2'-O-Methylguanosine, with the key difference being the use of a deuterated methylating agent. Several synthetic routes for the non-deuterated analogue have been reported, and these can be modified to produce the d3 variant. An efficient and chemoselective synthesis of 2'-O-methylguanosine has been accomplished in high yield without protection of the guanine (B1146940) base.[2] The use of CH₃Cl as a weak electrophile and NaHMDS as a mild base was crucial to the success of the 2'-O-methylation of 3',5'-O-protected guanosine.[2]

A common strategy involves the selective methylation of the 2'-hydroxyl group of a suitably protected guanosine derivative. To introduce the deuterium label, a deuterated methyl source such as deuterated methyl iodide (CD₃I) or deuterated diazomethane (B1218177) (CD₂N₂) is employed.

Below is a generalized workflow for a potential synthesis route.

General workflow for the synthesis of this compound.

Hypothetical Synthesis Data

The following table presents hypothetical quantitative data for a synthesis of this compound, based on typical yields for similar reactions.

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) | Isotopic Enrichment (%) |

| 1 | 3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl)guanosine | Guanosine | 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | 85-95 | >95 | N/A |

| 2 | 2'-O-(Methyl-d3)-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)guanosine | Protected Guanosine | CD₃I, NaH | 60-70 | >90 | >98 |

| 3 | This compound | Protected, Methylated Guanosine | TBAF | 90-98 | >98 (after HPLC) | >98 |

Table 2: Hypothetical quantitative data for the synthesis of this compound.

Experimental Protocols

This section provides a generalized experimental protocol for the chemical synthesis and characterization of this compound.

Synthesis Protocol: Selective 2'-O-Methylation

Objective: To synthesize this compound from guanosine.

Materials:

-

Guanosine

-

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂)

-

Pyridine (anhydrous)

-

Deuterated methyl iodide (CD₃I)

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF, anhydrous)

-

Tetrabutylammonium fluoride (B91410) (TBAF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica (B1680970) gel for column chromatography

-

High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

-

Protection of 3' and 5' Hydroxyl Groups:

-

Dissolve guanosine in anhydrous pyridine.

-

Add TIPDSCl₂ dropwise at 0 °C and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)guanosine by silica gel chromatography.

-

-

2'-O-Methylation with Deuterated Methyl Iodide:

-

Dissolve the protected guanosine in anhydrous THF.

-

Add NaH portion-wise at 0 °C and stir for 30 minutes.

-

Add CD₃I and allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction with methanol.

-

Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography.

-

-

Deprotection:

-

Dissolve the 2'-O-(methyl-d3)-protected guanosine in THF.

-

Add a solution of TBAF in THF and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and purify the final product, this compound, by preparative HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Determine the isotopic enrichment by mass spectrometry.

-

Analytical Characterization Protocol

Objective: To confirm the structure, purity, and isotopic enrichment of the synthesized this compound.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

-

High-Resolution Mass Spectrometer (HRMS) (e.g., Q-TOF or Orbitrap)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedures:

-

NMR Spectroscopy:

-

Dissolve a small sample of the final product in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Confirm the presence of the methyl-d3 group by the absence of a singlet at ~3.5 ppm in the ¹H NMR spectrum and the characteristic multiplet in the ¹³C NMR spectrum.

-

Assign all proton and carbon signals to confirm the overall structure.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

-

Infuse the sample into the HRMS instrument.

-

Determine the accurate mass of the molecular ion and compare it to the theoretical mass of C₁₁H₁₂D₃N₅O₅.

-

Analyze the isotopic pattern to confirm the incorporation of three deuterium atoms and calculate the isotopic enrichment.

-

-

HPLC Analysis:

-

Dissolve the sample in the mobile phase.

-

Inject the sample onto a C18 HPLC column.

-

Elute with a suitable gradient of solvents (e.g., water and acetonitrile).

-

Monitor the elution profile at 260 nm.

-

Determine the purity of the compound based on the peak area of the main product.

-

Application in Research: A Signaling Pathway Context

This compound is a valuable tool for studying the role of its endogenous counterpart in various biological pathways. For instance, RNA modifications can influence the innate immune response by modulating the interaction of RNA with pattern recognition receptors like Toll-like Receptors (TLRs). The diagram below illustrates a simplified TLR7/8 signaling pathway, where the accurate quantification of modified RNA species using standards like this compound would be critical.

Simplified TLR7/8 signaling pathway.

References

physical and chemical properties of 2'-O-Methylguanosine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2'-O-Methylguanosine-d3, a deuterated analog of the naturally occurring modified nucleoside, 2'-O-Methylguanosine. This document is intended to be a valuable resource for researchers and professionals in drug development and various scientific fields who are utilizing stable isotope-labeled compounds in their studies.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled version of 2'-O-Methylguanosine, where three hydrogen atoms on the 2'-O-methyl group are replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based analyses of its non-deuterated counterpart.

Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [1] |

| Melting Point | 227-231°C (decomposes) (for non-deuterated form) | [2] |

| Solubility | Soluble in DMSO and aqueous base (slightly). In water, solubility is approximately 2 mg/mL with heating. | [2][3] |

Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂D₃N₅O₅ | [4][5] |

| Molecular Weight | 300.29 g/mol | [4][5] |

| IUPAC Name | 9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methoxy-d3)tetrahydrofuran-2-yl)-2-amino-1H-purin-6(9H)-one | [5] |

| InChI Key | OVYNGSFVYRPRCG-IKRHYSCUSA-N | [4] |

| SMILES | [2H]C([2H])([2H])O[C@H]1--INVALID-LINK----INVALID-LINK--O[C@@H]1CO | [4] |

| Purity | Typically >97% | [1] |

| Storage | Store at 4°C, protected from light | [1] |

Experimental Protocols

Synthesis of 2'-O-Methylguanosine (Adaptable for d3 Synthesis)

An efficient and chemoselective synthesis of 2'-O-methylguanosine has been reported, which can be adapted for the synthesis of the deuterated analog by using a deuterated methylating agent.[6] The key steps involve the protection of the 3' and 5' hydroxyl groups of guanosine (B1672433), followed by methylation of the 2'-hydroxyl group, and subsequent deprotection.

Workflow for Synthesis:

Caption: General workflow for the synthesis of 2'-O-Methylguanosine.

Methodology:

-

Protection: Guanosine is reacted with a suitable protecting group agent, such as methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂), to selectively protect the 3' and 5' hydroxyl groups.[6]

-

Methylation: The 3',5'-O-protected guanosine is then methylated at the 2'-hydroxyl position. For the synthesis of this compound, a deuterated methylating agent like iodomethane-d3 (B117434) (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄) would be used in the presence of a mild base.

-

Deprotection: The protecting groups are removed under appropriate conditions to yield the final product, this compound.

-

Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. The presence of the deuterium atoms will result in the absence of a proton signal for the methyl group in ¹H NMR and a characteristic triplet in ¹³C NMR due to C-D coupling.

Methodology:

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent, such as DMSO-d6 or D₂O.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.

-

Data Analysis: Process the NMR data to assign the chemical shifts of all protons and carbons. The absence of the 2'-O-methyl proton signal and the presence of a deuterated methyl carbon signal will confirm the identity and isotopic labeling of the compound.

Logical Flow for NMR Analysis:

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometric Analysis

Mass spectrometry (MS) is crucial for confirming the molecular weight and isotopic purity of this compound. As an internal standard, its distinct mass allows for accurate quantification of the endogenous, non-deuterated form in complex biological matrices.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the chosen ionization method (e.g., methanol/water for electrospray ionization). For quantitative analysis, spike the biological sample with a known amount of the deuterated standard.

-

Data Acquisition: Analyze the sample using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

-

Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the elemental composition. In quantitative experiments, generate a calibration curve using the deuterated standard to quantify the amount of endogenous 2'-O-Methylguanosine.

Workflow for Quantitative LC-MS Analysis:

Caption: Workflow for using this compound as an internal standard.

Biological Context and Signaling Pathways

2'-O-Methylguanosine is a modified nucleoside found in various types of RNA, including tRNA, rRNA, and snRNA.[7] Its presence can influence RNA structure, stability, and interactions with proteins. The deuterated form, this compound, is primarily a tool for studying the roles of its natural counterpart.

Biosynthesis of 2'-O-Methylguanosine

The 2'-O-methylation of guanosine in tRNA is catalyzed by specific tRNA methyltransferases.[1] These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor.

Simplified Biosynthesis Pathway:

Caption: Enzymatic formation of 2'-O-Methylguanosine in tRNA.

Role in Apoptosis

Studies have shown that 2'-O-Methylguanosine can induce apoptotic changes in cells.[1][3] While the precise signaling pathway is not fully elucidated, its ability to trigger programmed cell death makes it and its analogs, including the deuterated form, valuable tools for cancer research. The use of this compound can help in pharmacokinetic and metabolic studies to understand how this compound is processed in biological systems.

This technical guide provides a foundational understanding of this compound. For further detailed information, researchers are encouraged to consult the cited literature and manufacturer's specifications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2'-O-Methyl-D-guanosine [chembk.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2'-O-Methyl Guanosine-d3 | CymitQuimica [cymitquimica.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Novel synthesis of 2'-O-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Deoxyguanosine-d3 | Axios Research [axios-research.com]

The Role of 2'-O-Methylguanosine-d3 in RNA Modification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA are critical regulators of gene expression, influencing RNA stability, translation, and interaction with cellular machinery. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is one of the most common and functionally significant. This modification can occur on any of the four nucleotides and is found in a wide variety of RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), and small non-coding RNAs. 2'-O-methylguanosine (Gm) is a frequently observed form of this modification.

This technical guide focuses on the role and analysis of 2'-O-methylguanosine, with a particular emphasis on its deuterated analog, 2'-O-Methylguanosine-d3. The primary application of this compound is as a stable isotope-labeled internal standard for the accurate quantification of 2'-O-methylguanosine in biological samples using mass spectrometry. This guide will provide an overview of the functional implications of 2'-O-methylguanosine, quantitative data on its effects, detailed experimental protocols for its analysis, and a visual representation of the analytical workflow.

Core Concepts: The Functional Impact of 2'-O-Methylguanosine

The presence of a methyl group at the 2' position of the ribose sugar of guanosine (B1672433) has several important consequences for the RNA molecule:

-

Increased Thermal Stability: The 2'-O-methyl group favors a C3'-endo sugar pucker conformation, which is the conformation adopted in A-form RNA helices. This pre-organization of the single-stranded RNA into a conformation amenable to duplex formation reduces the entropic penalty of hybridization, leading to a more stable duplex.[1] This increased stability is crucial for maintaining the structural integrity of RNA molecules.

-

Enhanced Nuclease Resistance: The 2'-O-methylation sterically shields the adjacent phosphodiester bond from cleavage by ribonucleases, thereby increasing the half-life of the RNA molecule in the cellular environment.

-

Modulation of Translation: 2'-O-methylation within the coding region of an mRNA can have a significant impact on translation. Specifically, 2'-O-methylation can disrupt the decoding of the modified codon by the ribosome, leading to a decrease in translation efficiency.[2] This effect is position-dependent, with modifications in the second position of a codon often having the most pronounced inhibitory effect.[3]

-

Influence on RNA-Protein Interactions: The 2'-O-methyl group can alter the local conformation and hydrophobicity of the RNA, which can in turn affect its interactions with RNA-binding proteins. These interactions are critical for many aspects of RNA function, including splicing, transport, and localization.

Quantitative Data on the Effects of 2'-O-Methylation

The following tables summarize quantitative data on the effects of 2'-O-methylation on RNA properties. It is important to note that the specific effects can vary depending on the sequence context and the number of modifications.

Table 1: Effect of 2'-O-Methylation on RNA Duplex Stability

| RNA Duplex | Modification | Change in Melting Temperature (ΔTm) per modification (°C) |

| RNA/RNA | 2'-O-methylation | +0.5 to +1.5 |

| DNA/RNA | 2'-O-methylation in RNA strand | +1.0 to +2.0 |

Note: Data is generalized from multiple studies. The exact ΔTm is sequence and context-dependent.

Table 2: Effect of 2'-O-Methylation on mRNA Stability

| Cell Line | Condition | Observation | Fold Change in Half-Life |

| HEK293T | Comparison of 2'-O-methylated vs. unmethylated mRNAs | 2'-O-methylated mRNAs have significantly longer half-lives | Not specified |

| C4-2 | FBL knockdown (Fibrillarin, a methyltransferase) | FBL-binding mRNAs (enriched in 2'-O-methylation) show a significant reduction in half-life | Not specified |

Data from a study on the global effects of 2'-O-methylation on mRNA stability.[3]

Table 3: Effect of 2'-O-Methylation on Translation Elongation

| Codon Context | Modification | Fold-Increase in Stall Time |

| UUC | Um C (m = 2'-O-methylcytidine) | 56 ± 15 |

| CUC | Cm C | 26 ± 8 |

| CCC | CCm C | 19 ± 6 |

Data from a single-molecule study on the effect of 2'-O-methylation on tRNA decoding. While this data is for 2'-O-methylcytidine, it illustrates the significant and context-dependent impact of 2'-O-methylation on translation.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 2'-O-methylguanosine.

Protocol 1: Synthesis of RNA containing 2'-O-Methylguanosine

This protocol describes the solid-phase synthesis of RNA oligonucleotides containing 2'-O-methylguanosine using phosphoramidite (B1245037) chemistry.

Materials:

-

2'-O-Methylguanosine phosphoramidite

-

Standard A, C, U RNA phosphoramidites

-

Controlled Pore Glass (CPG) solid support

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Capping solutions A and B

-

Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile (B52724)

-

Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)

-

Triethylamine trihydrofluoride (TEA·3HF)

Instrumentation:

-

Automated DNA/RNA synthesizer

Procedure:

-

Preparation: Dissolve phosphoramidites and activator in anhydrous acetonitrile to the concentrations recommended by the synthesizer manufacturer.

-

Synthesis Cycle: a. Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the CPG-bound nucleoside with the deblocking solution. b. Coupling: Activate the 2'-O-Methylguanosine phosphoramidite (or other phosphoramidites) with the activator and couple it to the free 5'-hydroxyl group. A coupling time of 15 minutes is recommended for 2'-O-methylated monomers. c. Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

-

Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.

-

Cleavage and Deprotection: After the final cycle, cleave the RNA oligonucleotide from the CPG support and remove the base and phosphate protecting groups using the cleavage and deprotection solution.

-

2'-Silyl Group Removal: If applicable, remove the 2'-silyl protecting groups using TEA·3HF.

-

Purification: Purify the synthesized RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Protocol 2: Quantification of 2'-O-Methylguanosine by LC-MS/MS using this compound Internal Standard

This protocol outlines the enzymatic digestion of RNA to nucleosides and their subsequent quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Purified RNA sample

-

This compound internal standard

-

Nuclease P1

-

Bacterial alkaline phosphatase (BAP)

-

200 mM HEPES buffer (pH 7.0)

-

Ultrapure water

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

Instrumentation:

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

-

Reversed-phase C18 column

Procedure:

-

RNA Digestion: a. In a microcentrifuge tube, combine up to 2.5 µg of the purified RNA sample with a known amount of this compound internal standard. b. Add 2 µL of nuclease P1 solution (0.5 U/µL), 0.5 µL of BAP, and 2.5 µL of 200 mM HEPES (pH 7.0). c. Adjust the total volume to 25 µL with ultrapure water. d. Incubate the reaction at 37°C for 3 to 24 hours. Longer incubation times can improve the yield of 2'-O-methylated nucleosides.

-

LC-MS/MS Analysis: a. Inject the digested sample onto the LC-MS/MS system. b. Separate the nucleosides using a gradient of Mobile Phase B. A typical gradient might be: 0-6 min, 0% B; 6-35 min, 0-90% B; 35-40 min, 90% B; 40-40.1 min, 90-0% B; 40.1-50 min, 0% B. c. Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). d. Monitor the following Multiple Reaction Monitoring (MRM) transitions:

- 2'-O-Methylguanosine: Precursor ion (m/z) 298.1 → Product ion (m/z) 166.1

- This compound: Precursor ion (m/z) 301.1 → Product ion (m/z) 166.1

-

Quantification: a. Generate a standard curve using known concentrations of 2'-O-methylguanosine and a fixed concentration of the this compound internal standard. b. Calculate the ratio of the peak area of the endogenous 2'-O-methylguanosine to the peak area of the this compound internal standard in the biological sample. c. Determine the absolute amount of 2'-O-methylguanosine in the sample by comparing the peak area ratio to the standard curve.

Protocol 3: mRNA Stability Assay using Actinomycin D

This protocol describes a method to determine the half-life of an mRNA of interest, which can be used to assess the impact of 2'-O-methylguanosine on its stability.

Materials:

-

Cultured cells

-

Actinomycin D

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix and primers for the gene of interest and a stable reference gene

Instrumentation:

-

Cell culture incubator

-

Real-time PCR system

Procedure:

-

Cell Treatment: a. Plate cells and grow to the desired confluency. b. Treat the cells with Actinomycin D at a final concentration of 5 µg/mL to inhibit transcription. c. Harvest cells at various time points after Actinomycin D treatment (e.g., 0, 2, 4, 6, 8 hours). The 0-hour time point should be collected immediately before adding Actinomycin D.

-

RNA Extraction and cDNA Synthesis: a. Extract total RNA from the harvested cells at each time point. b. Perform DNase I treatment to remove any contaminating genomic DNA. c. Synthesize cDNA from an equal amount of RNA from each time point using a reverse transcription kit.

-

Quantitative PCR (qPCR): a. Perform qPCR using primers specific for the mRNA of interest and a stable reference gene (e.g., GAPDH, ACTB). b. Determine the relative amount of the mRNA of interest at each time point, normalized to the reference gene.

-

Data Analysis: a. Plot the relative mRNA abundance (as a percentage of the 0-hour time point) versus time on a semi-logarithmic graph. b. Calculate the mRNA half-life (t1/2) from the slope of the linear regression line.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of 2'-O-methylguanosine.

References

biological significance of 2'-O-methylated nucleosides

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction to 2'-O-Methylation (Nm)

2'-O-methylation (Nm) is a highly conserved and abundant post-transcriptional modification of RNA where a methyl group is added to the 2' hydroxyl group of the ribose sugar in a nucleotide.[1][2][3] This modification can occur on any of the four nucleotides (A, U, G, C) and has been identified in a wide array of RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear/nucleolar RNA (snRNA/snoRNA), messenger RNA (mRNA), and various viral RNAs.[1][4][5] Unlike base modifications, which can alter Watson-Crick pairing, Nm primarily influences the structural and chemical properties of the RNA backbone.[1][6] It plays critical roles in RNA stability, structure, RNA-protein interactions, and the fundamental distinction between self and non-self RNA in the innate immune system.[7][8][9] The dysregulation of Nm has been linked to numerous human diseases, including cancer, cardiovascular diseases, and neurological syndromes, making it a significant area of interest for therapeutic development.[1][10]

Molecular Impact on RNA Structure and Stability

The addition of a methyl group to the 2'-hydroxyl position of the ribose has profound effects on the physicochemical properties of the RNA molecule.

-

Structural Stabilization : The 2'-O-methyl group favors the C3'-endo conformation of the ribose sugar, which is the characteristic pucker found in A-form RNA helices.[1][11] This pre-organization of the sugar moiety stabilizes RNA duplexes, with each Nm modification contributing approximately 0.2 kcal/mol to the stability of the helix.[1][2][11] This stabilization can also increase the abundance and lifetime of alternative RNA conformational states, thereby modulating the RNA's secondary structure ensemble.[11][12]

-

Protection from Hydrolysis : The presence of the 2'-O-methyl group provides steric hindrance and alters the chemical nature of the backbone, making the adjacent phosphodiester bond more resistant to both alkaline and enzymatic hydrolysis.[2][6][7] This property is fundamental to many detection methods and contributes to the increased longevity of modified RNA molecules, such as rRNA.[2][7]

-

Modulation of Interactions : 2'-O-methylation can influence the interaction of RNA with proteins and other nucleic acids. It can create hydrophobic contacts, impact hydrogen bonding, or cause steric hindrance that inhibits RNA-protein interactions.[3][13][14] For example, specific Nm sites in rRNA establish contacts with tRNAs in the A and P sites of the ribosome, highlighting their importance in the translation process.[13]

Biological Roles Across Different RNA Species

Ribosomal RNA (rRNA)

rRNA is the most heavily 2'-O-methylated RNA species, with over 100 sites in humans.[11][15] These modifications are not randomly distributed but are concentrated in functionally critical regions of the ribosome, such as the peptidyl transferase center and the decoding center.[11][14]

-

Ribosome Biogenesis and Function : Nm is essential for the proper production of ribosomes and for accurate and efficient protein synthesis.[14][15] The methylation process occurs at early stages of ribosome biogenesis and is thought to help chaperone the folding of rRNA.[13][15] Knockdown of the primary methyltransferase, Fibrillarin (FBL), leads to defects in ribosome assembly and function.[6][13]

-

Ribosome Heterogeneity : Not all ribosomes within a cell are identically modified. The level of methylation at certain sites can vary, creating a population of heterogeneous or "specialized" ribosomes.[6][14] This plasticity in the rRNA epitranscriptome is a mechanism for regulating the translation of specific mRNAs, allowing cells to fine-tune gene expression in response to different physiological and pathological states.[6][16] For instance, changes in the Nm pattern can directly control the intrinsic capability of ribosomes to translate mRNAs containing Internal Ribosome Entry Sites (IRES).[16][17]

Messenger RNA (mRNA)

-

5' Cap Methylation : In higher eukaryotes, the 5' cap of virtually all mRNAs contains a 2'-O-methylated nucleotide (Cap 1 structure).[1][18] This modification is crucial for efficient translation initiation and protects the mRNA from degradation. Crucially, the Cap 1 structure serves as a molecular signature of "self" RNA, preventing activation of the innate immune response by host mRNA.[18][19]

-

Internal Methylation : Internal Nm sites have also been reported within the coding sequence and untranslated regions of mRNAs.[1][20] These modifications can be guided by snoRNAs and have been shown to regulate gene expression by affecting mRNA stability and translation efficiency.[20] For example, Nm modification in the coding region of the peroxidasin (Pxdn) gene increases mRNA abundance but inhibits its translation.[20]

Transfer RNA (tRNA) and Small RNAs

2'-O-methylation is also found in tRNA, where it contributes to the structural stability and proper functioning of the molecule.[1] In small nuclear RNAs (snRNAs), which are core components of the spliceosome, Nm modifications are essential for pre-mRNA splicing.[1][11]

Role in Innate Immunity and Viral Evasion

The innate immune system relies on Pattern Recognition Receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs), including foreign RNA. A key mechanism for discriminating viral "non-self" RNA from cellular "self" RNA is the presence of 2'-O-methylation, particularly at the 5' cap.

-

Immune Sensing of Unmodified RNA : Cellular sensors like Toll-like receptor 7 (TLR7), Mda5, and RIG-I recognize RNA that lacks 2'-O-methylation.[21][22] This recognition triggers a signaling cascade that leads to the production of type I interferons (IFNs) and the activation of an antiviral state.[22][23] The interferon-induced protein with tetratricopeptide repeats 1 (IFIT1) can directly bind and inhibit the translation of viral RNA lacking a Cap 1 structure.[18][24]

-

Viral Immune Evasion : To avoid this immune surveillance, many viruses have evolved strategies to methylate their RNA. Viruses like Coronaviruses and Flaviviruses encode their own 2'-O-methyltransferase enzymes to create a Cap 1 structure on their viral mRNA, mimicking host mRNA and evading recognition by IFIT proteins.[8][24] Other viruses, such as HIV, may exploit cellular enzymes to achieve the same goal.[8][25] This modification is a conserved and critical mechanism for viral immune evasion, allowing the virus to replicate without triggering a robust host antiviral response.[7][25]

-

Bacterial RNA and Immune Modulation : 2'-O-methylation in bacterial tRNA, specifically at the guanosine (B1672433) in position 18 (Gm18), can act as a suppressor of TLR7 and TLR8 activation in human immune cells.[26][27] This suggests that bacteria may also use RNA modifications to modulate the host innate immune response.[27][28]

Enzymology of 2'-O-Methylation

The methylation of the 2'-hydroxyl group is catalyzed by specific enzymes known as 2'-O-methyltransferases.

-

snoRNA-Guided Methylation : In eukaryotes and archaea, the vast majority of Nm sites in rRNA and snRNA are established by a large ribonucleoprotein complex called the C/D box small nucleolar ribonucleoprotein (snoRNP).[2][14][15] This complex consists of a catalytic enzyme, Fibrillarin (FBL) , and a guide C/D box snoRNA that provides specificity by base-pairing with the target RNA.[6][29]

-

Standalone Methyltransferases : Other enzymes function without a guide RNA. In E. coli, the FtsJ (or RrmJ) protein is a heat shock-induced methyltransferase responsible for methylating U2552 in the 23S rRNA.[30][31][32] In humans, CMTR1 is the enzyme that specifically methylates the first transcribed nucleotide of mRNA to form the Cap 1 structure.[19]

Quantitative Data Summary

The following tables summarize key quantitative data related to the effects of 2'-O-methylation.

Table 1: Biophysical Effects of 2'-O-Methylation

| Parameter | Effect of a Single 2'-O-Methylation | Reference |

| Thermodynamic Stability | Stabilizes RNA duplexes by ~0.2 kcal/mol | [1][2][11] |

| Ribose Conformation | Strongly favors the C3'-endo sugar pucker | [1][11] |

| Hydrolysis Resistance | Increases resistance to alkaline and nuclease cleavage | [6][7] |

Table 2: Functional Impact of rRNA 2'-O-Methylation

| Process | Observation | Reference |

| Ribosome Production | Fibrillarin knockdown can reduce total 2'-O-Me levels by up to 50% in viable cells, indicating tolerance for hypomethylated ribosomes. | [6][13] |

| Translation Control | Altering the Nm pattern in ribosomes directly modulates their intrinsic ability to translate specific mRNAs (e.g., IRES-containing). | [16][17] |

| Translation Fidelity | Hypomethylated ribosomes show altered conformational states and reduced fidelity. | [15] |

Table 3: Role of 2'-O-Methylation in Innate Immune Response

| System | Effect of 2'-O-Methylation | Reference |

| Viral Infection (e.g., Coronavirus) | Lack of Nm leads to Mda5-dependent interferon induction and high sensitivity to IFN treatment. | [22] |

| Viral Evasion (e.g., West Nile Virus) | Nm on the viral RNA cap allows evasion of IFIT-mediated immune restriction. | [24] |

| Bacterial tRNA (Gm18) | Acts as a potent antagonist of TLR7/TLR8 activation in human monocytes and pDCs. | [21][26][27] |

Experimental Protocols

Several key methodologies are used to detect, map, and quantify 2'-O-methylation sites in RNA.

RiboMethSeq

This is a high-throughput sequencing method based on the resistance of 2'-O-methylated sites to alkaline hydrolysis.

Methodology:

-

RNA Fragmentation: Purified RNA (e.g., rRNA) is subjected to controlled alkaline hydrolysis, which cleaves the phosphodiester backbone at random positions, except at the 3'-side of a 2'-O-methylated nucleotide.

-

Library Preparation: The resulting RNA fragments are converted into a cDNA library suitable for high-throughput sequencing. This typically involves polyadenylation, reverse transcription, and adapter ligation.

-

Sequencing: The cDNA library is sequenced using an Illumina platform.

-

Data Analysis: Sequencing reads are mapped back to the reference RNA sequence. 2'-O-methylated sites are identified by a characteristic drop in the coverage of 5' or 3' ends of the sequencing reads at the position immediately following the modified nucleotide. The level of methylation can be quantified by analyzing the depth of this drop in coverage.[1][4]

Reverse Transcriptase (RT) Stop at Low dNTP Concentration (RTL-P)

This method exploits the property of reverse transcriptase to pause or stall at a 2'-O-methylated nucleotide when the concentration of deoxynucleotide triphosphates (dNTPs) is limiting.[4][33]

Methodology:

-

Primer Extension: A primer extension reaction is performed on the target RNA using a specific, often labeled, primer and a reverse transcriptase enzyme.

-

Low dNTP Condition: The reaction is carried out under low dNTP concentrations, which enhances the stalling of the RT enzyme at the Nm site. A parallel reaction is run with normal dNTP concentrations as a control.

-

Detection of RT Stop:

-

Gel Electrophoresis: The cDNA products can be resolved on a polyacrylamide gel. The appearance of a truncated product in the low-dNTP lane, corresponding to the position of the modification, indicates the presence of Nm.[4]

-

Quantitative PCR (qPCR): A quantitative PCR-based approach, termed RTL-P, can be used to quantify the level of modification at a specific site. The amount of full-length cDNA product is compared between the low- and high-dNTP conditions to calculate the percentage of modification.[4][33]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a direct and highly accurate method for identifying and quantifying RNA modifications without the need for amplification or enzymatic reactions that can introduce bias.

Methodology:

-

RNA Digestion: The purified RNA is completely digested into single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases.

-

Chromatographic Separation: The resulting mixture of nucleosides is separated using high-performance liquid chromatography (HPLC).

-

Mass Spectrometry: The separated nucleosides are ionized and analyzed by tandem mass spectrometry (MS/MS). Each nucleoside (modified and unmodified) has a unique mass-to-charge ratio and a characteristic fragmentation pattern, allowing for unambiguous identification and precise quantification.[3][28]

Mandatory Visualizations

Diagram 1: snoRNA-Guided 2'-O-Methylation

Caption: Mechanism of snoRNA-guided 2'-O-methylation by the Fibrillarin-containing snoRNP complex.

Diagram 2: Innate Immune Recognition of Self vs. Non-Self RNA

Caption: 2'-O-methylation as a molecular signature to evade innate immune recognition.

Diagram 3: RiboMethSeq Experimental Workflow

Caption: Simplified workflow for detecting 2'-O-methylation sites using RiboMethSeq.

Relevance in Disease and Drug Development

The critical roles of 2'-O-methylation in fundamental cellular processes mean its dysregulation is implicated in various diseases.

-

Cancer : The methyltransferase FBL is often overexpressed in cancer cells, leading to altered rRNA methylation patterns.[34] This can create specialized ribosomes that preferentially translate oncogenic mRNAs, promoting tumor growth and metastasis.[34] Therefore, FBL and the Nm machinery represent potential therapeutic targets.

-

Neurological Disorders : A neuron-specific methyltransferase, FBLL1, has been identified that promotes neuronal differentiation by methylating specific mRNAs like GAP43.[35] This highlights the role of tissue-specific Nm in neurobiology and suggests a link to neurodevelopmental or neurodegenerative diseases.

-

RNA Therapeutics : For drug development, particularly in the field of mRNA vaccines and RNA interference (RNAi), incorporating 2'-O-methylated nucleosides is a key strategy. This modification enhances the stability of the RNA therapeutic against cellular nucleases and, critically, reduces its immunogenicity by helping it evade PRRs like TLR7/8.[5][26] This leads to a more potent and safer therapeutic agent.

Conclusion and Future Directions

2'-O-methylation is a pivotal epitranscriptomic mark that extends far beyond a simple structural role. It is a dynamic regulator of RNA function, a key player in the dialogue between host and pathogen, and a critical modulator of gene expression through the creation of specialized ribosomes. From stabilizing RNA structure to enabling viral immune evasion and fine-tuning translation, the biological significance of Nm is vast and multifaceted.

Future research will likely focus on elucidating the full repertoire of Nm sites across different transcriptomes and cell types, understanding how Nm patterns are dynamically regulated in response to cellular signals, and further exploring the therapeutic potential of targeting RNA methyltransferases or utilizing Nm to engineer better RNA-based drugs. The development of more advanced detection methods, such as direct RNA sequencing with nanopore technology, will be instrumental in advancing our understanding of this crucial RNA modification.[7][36]

References

- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 3. RNA 2′-O-Methylation (Nm) Modification in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The detection, function, and therapeutic potential of RNA 2'-O-methylation [the-innovation.org]

- 6. mdpi.com [mdpi.com]

- 7. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2′-O-Methylation Machinery Introduction - Creative Biolabs [ribosome.creative-biolabs.com]

- 10. [PDF] 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions | Semantic Scholar [semanticscholar.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2′O-Ribose Methylation of Ribosomal RNAs: Natural Diversity in Living Organisms, Biological Processes, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. biorxiv.org [biorxiv.org]

- 18. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Modification of messenger RNA by 2′-O-methylation regulates gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ribose 2′-O-methylation provides a molecular signature for the distinction of self and non-self mRNA dependent on the RNA sensor Mda5 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | RNA 2’-O-Methyltransferase Fibrillarin Facilitates Virus Entry Into Macrophages Through Inhibiting Type I Interferon Response [frontiersin.org]

- 24. 2′-O methylation of the viral mRNA cap evades host restriction by IFIT family members - PMC [pmc.ncbi.nlm.nih.gov]

- 25. HIV Evades Immune Surveillance by Methylation of Viral RNA. | Semantic Scholar [semanticscholar.org]

- 26. 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Bacterial tRNA 2′-O-methylation is dynamically regulated under stress conditions and modulates innate immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | Advances in the structure and function of the nucleolar protein fibrillarin [frontiersin.org]

- 30. The FtsJ/RrmJ heat shock protein of Escherichia coli is a 23 S ribosomal RNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Modomics - A Database of RNA Modifications [genesilico.pl]

- 32. researchgate.net [researchgate.net]

- 33. Assessing 2′-O-Methylation of mRNA Using Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]

- 34. Fibrillarin-dependent 2'-O-methylation modulates RPS28 ribosome incorporation and oncogenic translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. pnas.org [pnas.org]

- 36. nanoporetech.com [nanoporetech.com]

2'-O-Methylguanosine-d3 as a Biomarker in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome, represent a growing global health crisis. The identification of robust biomarkers is crucial for early diagnosis, patient stratification, and the development of novel therapeutic interventions. Modified nucleosides, products of RNA turnover, have emerged as a promising class of biomarkers. This technical guide focuses on 2'-O-Methylguanosine (Gm), a post-transcriptionally modified nucleoside, and its stable isotope-labeled counterpart, 2'-O-Methylguanosine-d3 (Gm-d3), for its application as a biomarker in metabolic studies.

2'-O-methylation is a common modification of ribosomal RNA (rRNA) and transfer RNA (tRNA) that plays a role in RNA stability and function.[1] Alterations in RNA metabolism and turnover are increasingly implicated in the pathophysiology of metabolic diseases. Consequently, the quantification of modified nucleosides like 2'-O-Methylguanosine in biological fluids may serve as a non-invasive window into these metabolic perturbations. This compound is a deuterated analog of 2'-O-Methylguanosine, which is used as an internal standard for accurate quantification by mass spectrometry.[2]

This guide provides a comprehensive overview of the current knowledge on 2'-O-Methylguanosine as a potential biomarker in metabolic research, including available quantitative data, detailed experimental protocols for its analysis, and insights into its metabolic origins.

Data Presentation

Currently, there is a paucity of published quantitative data specifically linking 2'-O-Methylguanosine levels to metabolic diseases such as obesity, type 2 diabetes, or metabolic syndrome. However, studies on other conditions provide a framework for how such data can be presented. For instance, a study on colorectal cancer reported decreased serum levels of 2'-O-Methylguanosine in patients with colorectal adenomas and cancer compared to healthy controls. While not directly related to metabolic disorders, this highlights the potential for 2'-O-Methylguanosine to serve as a biomarker.

Future studies in the context of metabolic diseases should aim to generate similar quantitative data, which can be summarized in tables for clear comparison across different patient cohorts.

Table 1: Hypothetical Quantitative Data of 2'-O-Methylguanosine in Metabolic Diseases

| Analyte | Biofluid | Healthy Control (ng/mL) | Obesity (ng/mL) | Type 2 Diabetes (ng/mL) | Metabolic Syndrome (ng/mL) |

| 2'-O-Methylguanosine | Serum/Plasma | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| 2'-O-Methylguanosine | Urine (ng/mg creatinine) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

Note: This table is a template for presenting future research findings. Currently, no specific data is available in the literature for these conditions.

Experimental Protocols

The accurate and precise quantification of 2'-O-Methylguanosine in biological matrices is paramount for its validation as a biomarker. The gold-standard methodology is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution using this compound as an internal standard.

Protocol 1: Quantification of 2'-O-Methylguanosine in Human Serum/Plasma using LC-MS/MS

This protocol outlines a general procedure for the analysis of 2'-O-Methylguanosine. Optimization of specific parameters will be required for individual laboratory setups.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of serum or plasma, add 300 µL of ice-cold methanol (B129727) containing the internal standard, this compound (concentration to be optimized, e.g., 10 ng/mL).

-

Vortex for 30 seconds to precipitate proteins.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to elute the analyte and then re-equilibrating the column. An example gradient is as follows:

-

0-2 min: 2% B

-

2-10 min: 2-50% B

-

10-12 min: 50-95% B

-

12-14 min: 95% B

-

14-15 min: 95-2% B

-

15-20 min: 2% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for 2'-O-Methylguanosine and this compound need to be determined by direct infusion of the standards.

-

2'-O-Methylguanosine (C11H15N5O5, MW: 297.27): A likely transition would be m/z 298.1 -> 152.1 (corresponding to the guanine (B1146940) base).

-

This compound (C11H12D3N5O5, MW: 300.29): The transition would be m/z 301.1 -> 152.1.

-

-

Optimization: Collision energy and other MS parameters should be optimized for maximum sensitivity.

-

3. Data Analysis and Quantification

-

A calibration curve is constructed by plotting the ratio of the peak area of 2'-O-Methylguanosine to the peak area of the internal standard (this compound) against the concentration of the 2'-O-Methylguanosine standards.

-

The concentration of 2'-O-Methylguanosine in the biological samples is then determined from this calibration curve.

Protocol 2: Synthesis of this compound

Proposed Synthetic Strategy:

-

Protection of Guanosine (B1672433): The 3' and 5' hydroxyl groups of guanosine are protected using a suitable protecting group, such as a silyl (B83357) ether.

-

Deuterated Methylation: The remaining free 2'-hydroxyl group is methylated using a deuterated methylating agent, such as deuterated methyl iodide (CD3I) or deuterated diazomethane (B1218177) (CD2N2), in the presence of a suitable base.

-

Deprotection: The protecting groups on the 3' and 5' hydroxyls are removed to yield this compound.

-

Purification: The final product is purified using chromatographic techniques such as HPLC.

Note: This is a generalized scheme, and the specific reagents, reaction conditions, and purification methods would need to be optimized.

Signaling Pathways and Metabolic Context

2'-O-Methylguanosine is a product of the degradation of various RNA molecules, primarily tRNA and rRNA. The metabolic pathway leading to its excretion is linked to the overall turnover of these RNA species.

Caption: Metabolic pathway of 2'-O-Methylguanosine formation and excretion.

The enzyme tRNA guanosine-2'-O-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 2'-hydroxyl group of a guanosine residue within a tRNA molecule, forming 2'-O-Methylguanosine.[5][6] During the natural turnover of RNA, these molecules are degraded by various nucleases. The resulting modified nucleosides, including 2'-O-Methylguanosine, are not readily salvaged or re-incorporated into new RNA molecules.[7] Consequently, they are released from the cell and excreted into biofluids such as urine and blood.

An increase in the rate of RNA turnover, which may be associated with certain metabolic states, could lead to elevated levels of 2'-O-Methylguanosine in these biofluids, making it a potential biomarker for metabolic dysregulation.

Experimental Workflow

The overall workflow for the analysis of 2'-O-Methylguanosine as a biomarker in metabolic studies is a multi-step process that requires careful execution to ensure reliable and reproducible results.

Caption: Experimental workflow for 2'-O-Methylguanosine biomarker analysis.

Conclusion and Future Perspectives

2'-O-Methylguanosine holds promise as a potential biomarker for metabolic diseases, reflecting alterations in RNA metabolism and turnover. The use of its deuterated analog, this compound, as an internal standard in LC-MS/MS analysis is essential for achieving the accuracy and precision required for clinical biomarker validation.

However, significant research is still needed to establish the clinical utility of 2'-O-Methylguanosine in this context. Future studies should focus on:

-

Quantitative Studies: Conducting large-scale metabolomic studies to quantify the levels of 2'-O-Methylguanosine in well-characterized patient cohorts with obesity, type 2 diabetes, and metabolic syndrome.

-

Protocol Standardization: Developing and validating standardized, high-throughput LC-MS/MS methods for the routine analysis of 2'-O-Methylguanosine in clinical laboratories.

-

Mechanistic Insights: Elucidating the specific metabolic pathways and cellular processes that lead to altered levels of 2'-O-Methylguanosine in metabolic diseases.

-

Longitudinal Studies: Performing longitudinal studies to assess the prognostic value of 2'-O-Methylguanosine in predicting the onset and progression of metabolic disorders.

By addressing these key areas, the scientific community can fully evaluate the potential of 2'-O-Methylguanosine as a valuable tool in the fight against the growing epidemic of metabolic diseases.

References

- 1. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texilajournal.com [texilajournal.com]

- 3. Novel synthesis of 2'-O-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Novel synthesis of 2'-O-methylguanosine. | Semantic Scholar [semanticscholar.org]

- 5. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma | MDPI [mdpi.com]

An In-depth Technical Guide to the Stability of 2'-O-Methylguanosine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2'-O-Methylguanosine-d3, a deuterated and 2'-O-methylated derivative of the purine (B94841) nucleoside guanosine (B1672433). Understanding the stability of this modified nucleoside is critical for its application in the development of RNA-based therapeutics, where enhanced resistance to degradation is paramount. This document details the intrinsic chemical stability conferred by both the 2'-O-methylation and deuteration, outlines its probable metabolic fate, and provides detailed experimental protocols for its stability assessment.

Core Concepts: The Dual Pillars of Stability

The enhanced stability of this compound arises from two key chemical modifications: 2'-O-methylation of the ribose sugar and deuteration of the methyl group.

2'-O-Methylation: A Shield Against Nucleases

The addition of a methyl group to the 2'-hydroxyl position of the ribose sugar provides significant steric hindrance, effectively protecting the phosphodiester backbone of an RNA strand from nuclease-mediated hydrolysis. This modification is a common strategy in the design of therapeutic oligonucleotides to increase their in vivo half-life. 2'-O-methylated RNA has been shown to be resistant to degradation by various ribonucleases (RNases) and alkaline hydrolysis compared to its unmodified counterpart[1].

Deuteration: The Kinetic Isotope Effect in Action

The replacement of the three hydrogen atoms on the 2'-O-methyl group with deuterium, a stable isotope of hydrogen, further enhances the molecule's stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength leads to a phenomenon known as the kinetic isotope effect (KIE), which slows down the rate of chemical reactions that involve the cleavage of this bond[2][3]. In the context of this compound, this deuteration is expected to reduce the rate of metabolic breakdown, particularly oxidative demethylation, thereby prolonging its biological half-life[2][4][].

Quantitative Stability Data

While specific quantitative stability data for monomeric this compound is not extensively available in the public domain, the stability of oligonucleotides containing 2'-O-methylated nucleosides has been well-documented. This data provides a strong indication of the stability enhancements conferred by the 2'-O-methylation. The additional stability from deuteration would further increase these values.

| Parameter | Unmodified Oligonucleotide | 2'-O-Methylated Oligonucleotide | Fold Change/Improvement | Reference |

| Half-life in 10% Fetal Bovine Serum | < 24 hours | > 72 hours | Significant Increase | [6] |

| Half-life in Human Serum | 1.5 hours | > 24-48 hours (fully modified) | Significant Increase | [7][8] |

| Thermal Stability (ΔTm per modification) | Baseline | +1.0 to +1.5 °C | Increase | [9] |

Note: The stability of this compound as a monomer may differ from its stability within an oligonucleotide. The data presented for oligonucleotides should be considered indicative of the stabilizing effect of the 2'-O-methylation. The deuteration is expected to further enhance metabolic stability.

Predicted Degradation and Metabolic Pathways

The degradation of this compound can occur through two primary routes: chemical degradation and enzymatic metabolism.

Chemical Degradation:

Under forced degradation conditions, the primary sites of chemical instability are the N-glycosidic bond and the guanine (B1146940) base itself.

-

Hydrolysis of the N-glycosidic bond: This is a common degradation pathway for nucleosides, particularly under acidic conditions, leading to the formation of 2'-O-methyl-d3-ribose and guanine[10]. However, the N-glycosidic bond of guanosine is generally more stable to acid hydrolysis than that of adenosine[10]. Studies on modified guanosines suggest that 2'-O-methylation generally increases the stability of the glycosidic bond compared to the canonical nucleoside[11][12].

-

Degradation of the Guanine Base: Under oxidative stress (e.g., in the presence of hydrogen peroxide), the guanine base is susceptible to oxidation, leading to products such as 8-oxoguanine.

Enzymatic Metabolism:

The in vivo metabolism of this compound is predicted to follow the general pathway of purine metabolism, with modifications to the enzymatic kinetics due to the 2'-O-methylation and deuteration.

-

Phosphorylation: The first step in the salvage pathway would likely be phosphorylation by a nucleoside kinase to form this compound-5'-monophosphate.

-

Cleavage of the N-glycosidic bond: Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway that cleaves the glycosidic bond of guanosine to yield guanine and ribose-1-phosphate[13]. The substrate specificity of PNP for 2'-O-methylated nucleosides is altered. While some studies suggest that modifications at the 2' position can hinder PNP activity, others indicate that some modified nucleosides can still be substrates, albeit with different kinetics[14][15].

-

Metabolism of Guanine: The released guanine would then be further metabolized by guanine deaminase to xanthine (B1682287), and subsequently by xanthine oxidase to uric acid, which is then excreted[16][17].

-

Oxidative Demethylation: The deuterated 2'-O-methyl group is a potential site for cytochrome P450 (CYP) enzyme-mediated oxidative demethylation. However, due to the kinetic isotope effect, this process is expected to be significantly slower for the deuterated compound compared to its non-deuterated counterpart, leading to a longer half-life[2][3][].

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound

-

2'-O-Methylguanosine (non-deuterated reference)

-

Guanosine (unmodified reference)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Milli-Q water

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

HPLC or UPLC system with a UV detector and coupled to a mass spectrometer (LC-MS)

-

C18 reverse-phase column

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound, 2'-O-Methylguanosine, and Guanosine at a concentration of 1 mg/mL in methanol or water.

-

Stress Conditions:

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Repeat with 1 M HCl if no degradation is observed.

-

Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Repeat with 1 M NaOH if no degradation is observed.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep in the dark at room temperature for 24 hours.

-

Thermal Degradation: Place the solid compound and the stock solution in a thermostatic oven at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Dilute the samples to an appropriate concentration with the mobile phase.

-

Analyze the samples by LC-MS.

-

-

LC-MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5% to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

UV Detection: 260 nm.

-

Mass Spectrometry: Use a high-resolution mass spectrometer in positive ion mode to identify the masses of the parent compound and any degradation products.

-

-

Data Analysis:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area.

-

Identify potential degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Protocol 2: In Vitro Enzymatic Stability Assay

This protocol assesses the stability of this compound in the presence of relevant metabolic enzymes.

Materials:

-

This compound

-

2'-O-Methylguanosine

-

Guanosine

-

Purine Nucleoside Phosphorylase (PNP)

-

Human liver microsomes (HLM) or S9 fraction

-

NADPH regenerating system

-

Phosphate (B84403) buffer (pH 7.4)

-

LC-MS system

Procedure:

-

Reaction Mixture Preparation:

-

PNP Assay: Prepare a reaction mixture containing phosphate buffer, PNP enzyme, and the test compound (this compound, 2'-O-Methylguanosine, or Guanosine) at a final concentration of 10 µM.

-

Microsomal Assay: Prepare a reaction mixture containing phosphate buffer, HLM or S9 fraction, the NADPH regenerating system, and the test compound at a final concentration of 1 µM.

-

-

Incubation: Incubate the reaction mixtures at 37°C.

-

Sample Collection: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for LC-MS analysis.

-

LC-MS Analysis: Analyze the samples using a validated LC-MS method to quantify the remaining parent compound and identify any metabolites formed.

-

Data Analysis:

-

Plot the percentage of the remaining parent compound against time.

-

Calculate the in vitro half-life (t₁/₂) from the slope of the linear portion of the natural logarithm of the remaining parent compound versus time plot.

-

Visualizations

Predicted Metabolic Pathway of 2'-O-Methylguanosine

This diagram illustrates the predicted metabolic pathway of 2'-O-Methylguanosine, highlighting the key enzymes involved and the expected impact of the 2'-O-methylation and deuteration.

Caption: Predicted metabolic pathway of 2'-O-Methylguanosine.

Experimental Workflow for Forced Degradation Study

This diagram outlines the key steps in performing a forced degradation study of this compound.

Caption: Workflow for a forced degradation study.

Conclusion